![molecular formula C8H12ClF3N2O3 B1382509 2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid CAS No. 1188914-95-5](/img/structure/B1382509.png)
2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid
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Overview
Description
2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid is a chemical compound with a wide range of applications. It is also known as 1-(PIPERAZIN-1-YL)ETHAN-1-ONE . The compound is a part of the Aromatic Heterocycles and Carboxylic Acids categories .
Chemical Reactions Analysis
The specific chemical reactions involving 2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid include a molecular weight of 162.62 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . Its Exact Mass is 162.0559907 g/mol and its Monoisotopic Mass is also 162.0559907 g/mol . The Topological Polar Surface Area of the compound is 32.3 Ų . The compound has a Heavy Atom Count of 10 . The compound has a Formal Charge of 0 . The Complexity of the compound is 123 .Scientific Research Applications
Cancer Research
Compounds with a piperazine moiety have been studied for their potential in cancer treatment. For example, certain derivatives have shown to cause loss of cell viability in human breast cancer cells, which could be comparable to known cancer treatments like Olaparib .
Antifungal Activity
Some piperazine derivatives have been investigated for their antifungal properties. Although not all compounds show activity against all strains, certain derivatives display fungicidal activity against specific strains of Candida .
Synthesis of Novel Derivatives
Piperazine compounds are often used as building blocks for synthesizing novel derivatives with potential therapeutic applications. These derivatives are characterized using various spectroscopic techniques to confirm their structure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O.C2HF3O2/c7-5-6(10)9-3-1-8-2-4-9;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDVENJPPEKEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid |
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